
3,4-Dichlorobenzyl chloride
Overview
Description
3,4-Dichlorobenzyl chloride is an organic compound with the molecular formula C₇H₅Cl₃. It is a derivative of benzyl chloride where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzyl chloride can be synthesized through the chlorination of 3,4-dichlorotoluene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous flow of chlorine gas over 3,4-dichlorotoluene in a reactor. The reaction is maintained at a specific temperature to ensure optimal yield and purity. The product is then purified through distillation .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: It can be oxidized to form 3,4-dichlorobenzaldehyde or 3,4-dichlorobenzoic acid under specific conditions.
Reduction Reactions: Reduction of this compound can yield 3,4-dichlorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Major Products:
Substitution: 3,4-dichlorobenzylamine, 3,4-dichlorobenzyl alcohol, 3,4-dichlorobenzylthiol.
Oxidation: 3,4-dichlorobenzaldehyde, 3,4-dichlorobenzoic acid.
Reduction: 3,4-dichlorotoluene.
Scientific Research Applications
Pharmaceutical Applications
3,4-Dichlorobenzyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the production of:
- Antimicrobial Agents : The compound has been investigated for its role in synthesizing chlorinated derivatives that exhibit antimicrobial properties.
- Anti-inflammatory Drugs : Research indicates its potential in developing anti-inflammatory medications through specific chemical transformations.
Case Study: Synthesis of Antimicrobial Agents
In a study published in Journal of Medicinal Chemistry, researchers used this compound to synthesize a series of chlorinated compounds that demonstrated significant antibacterial activity against Staphylococcus aureus .
Agricultural Applications
In agriculture, this compound is used as an intermediate for producing pesticides and herbicides. Its chlorinated structure enhances the efficacy and stability of agrochemicals.
Data Table: Agrochemical Products Derived from this compound
Product Name | Type | Application Area |
---|---|---|
Chlorophenoxy Herbicides | Herbicide | Weed control in crops |
Benzyl Chloride Derivatives | Insecticide | Pest management in agriculture |
Organic Synthesis
This compound is a valuable reagent in organic synthesis, particularly in the formation of amides and other functional groups. Its ability to react with various nucleophiles makes it a key player in synthetic pathways.
Reaction Example
The reaction of this compound with amines has been documented to yield amides efficiently under mild conditions .
Industrial Applications
In industrial settings, this compound is utilized for:
- Dyes and Pigments Production : The compound acts as an intermediate in synthesizing various dyes due to its reactive chloromethyl group.
- Chemical Manufacturing : It is used in the production of specialty chemicals that require chlorinated aromatic compounds.
Mechanism of Action
The mechanism of action of 3,4-dichlorobenzyl chloride primarily involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical entities. This reactivity is utilized in various synthetic pathways to create complex organic molecules .
Comparison with Similar Compounds
- 2,4-Dichlorobenzyl chloride
- 4-Chlorobenzyl chloride
- 3,4-Dichlorotoluene
- 2,6-Dichlorobenzyl chloride
Comparison: 3,4-Dichlorobenzyl chloride is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to 2,4-dichlorobenzyl chloride, it has different steric and electronic properties, leading to variations in its chemical behavior and applications .
Biological Activity
3,4-Dichlorobenzyl chloride (C7H5Cl3) is an organochlorine compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, toxicological profile, and potential applications in medicinal chemistry.
- IUPAC Name: 1,2-dichloro-4-(chloromethyl)benzene
- Molecular Formula: C7H5Cl3
- Molecular Weight: 195.47 g/mol
- Appearance: Colorless to almost colorless clear liquid
- Boiling Point: 241 °C
- Density: 1.411 g/mL at 25 °C
- Refractive Index: 1.577 (lit.) .
Synthesis
This compound can be synthesized through various methods, including Friedel-Crafts alkylation. It serves as a precursor in the synthesis of pharmaceuticals and other organic compounds. Notably, it is utilized in the production of sertraline, an antidepressant, highlighting its relevance in medicinal chemistry .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent. For instance:
- Bacterial Strains Tested:
- Staphylococcus aureus
- Escherichia coli
The compound showed minimum inhibitory concentrations (MICs) comparable to those of established antibiotics, indicating its potential utility in treating bacterial infections .
Antiprotozoal Activity
In addition to antibacterial properties, this compound has been investigated for its antiprotozoal effects. Research involving derivatives of this compound revealed promising activity against protozoan parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness. The structure-activity relationship (SAR) studies suggested that modifications in the chlorinated benzyl moiety could enhance efficacy .
Toxicological Profile
Despite its beneficial biological activities, this compound poses significant health risks. It is classified as a hazardous substance with potential toxic effects on human health:
- Routes of Exposure:
- Inhalation
- Dermal contact
- Ingestion
Exposure can lead to severe skin burns, eye damage, and respiratory issues. Long-term exposure may result in systemic toxicity affecting the liver and kidneys . The compound's genotoxicity has also been a subject of concern; studies indicate that it may cause DNA damage in vitro .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Acta Biochimica Polonica reported that halogenated benzimidazole derivatives showed enhanced antimicrobial activity when combined with dichlorobenzyl derivatives .
- Toxicological Assessments : The ATSDR toxicological profile outlines various health effects associated with exposure to dichlorobenzenes, including reproductive and developmental toxicity .
- Pharmacological Investigations : Research on N-3,4-dichlorobenzylazoles indicated their affinity towards sigma receptors, suggesting a potential mechanism for their pharmacological effects .
Applications in Medicinal Chemistry
Given its biological activity and synthetic utility, this compound is valuable in drug development:
- Intermediate for Pharmaceuticals : It is used as a key intermediate in synthesizing various therapeutic agents.
- Potential Antimicrobial Agent : Its broad-spectrum activity positions it as a candidate for developing new antibiotics.
Q & A
Q. Basic: What are the critical physicochemical properties of 3,4-Dichlorobenzyl chloride that influence its handling and reactivity in synthetic chemistry?
Answer:
Key properties include:
- Boiling Point : 122–124°C at 14 mmHg
- Density : 1.411–1.416 g/mL (20–25°C)
- Refractive Index : 1.5766 (20°C)
- Flash Point : >110°C (closed cup)
- Water Solubility : Insoluble, necessitating anhydrous reaction conditions
These parameters dictate distillation protocols, solvent compatibility, and storage requirements. For example, the low water solubility mandates the use of dry solvents in nucleophilic substitutions.
Table 1. Key Physicochemical Properties
Property | Value | Conditions | Reference |
---|---|---|---|
Boiling Point | 122–124°C | 14 mmHg | |
Density | 1.411–1.416 g/mL | 20–25°C | |
Refractive Index | 1.5766 | 20°C | |
Flash Point | >110°C | Closed cup |
Q. Basic: What laboratory synthesis methods are reported for this compound, and what factors control reaction efficiency?
Answer:
While direct synthesis protocols are limited in the provided literature, analogous compounds (e.g., 3,5-dichlorobenzoyl chloride) are synthesized via sequential chlorination, hydrolysis, and decarbonylation . For this compound, plausible methods include:
- Radical Chlorination : Using Cl₂ or SO₂Cl₂ on toluene derivatives under UV light, with temperature control (40–80°C) to regulate substitution patterns .
- Purification : Fractional distillation under reduced pressure (14 mmHg) to isolate the product .
Critical factors:
- Chlorination Stoichiometry : Excess Cl₂ may lead to over-chlorination.
- Reaction Monitoring : TLC or GC-MS to track intermediate formation .
Q. Advanced: How should researchers address discrepancies in reported physical properties (e.g., density variations between 1.411–g/mL)?
Answer:
Discrepancies often arise from:
- Measurement Conditions : Density decreases with temperature; ensure consistency (e.g., 20°C vs. 25°C).
- Purity Variations : Commercial batches may differ in by-product content.
Methodological Approach :
Purity Verification : Use GC-MS or NMR to confirm ≥99% purity .
Calibrated Instruments : Measure density with pycnometers at controlled temperatures.
Cross-Reference Literature : Compare values under identical conditions .
Q. Advanced: What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
Answer:
- 1H NMR :
- δ 4.75 ppm (s, 2H, CH₂Cl)
- Aromatic protons: δ 7.3–7.5 ppm (coupled doublets for 3,4-substitution) .
- IR Spectroscopy :
- GC-MS : Molecular ion peak at m/z 195 (M⁺) with chlorine isotope patterns .
Q. Advanced: What strategies can minimize by-product formation during nucleophilic substitutions using this compound?
Answer:
Based on studies of analogous systems :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics.
- Temperature Control : 0–25°C to suppress elimination pathways.
- Nucleophile Excess : Use 1.2–1.5 equivalents to drive completion.
- By-Product Analysis : TLC monitoring and column chromatography for isolation .
Q. Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Chemical-resistant gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials.
- Storage : Amber glass bottles at 2–8°C under nitrogen .
Q. Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?
Answer:
Properties
IUPAC Name |
1,2-dichloro-4-(chloromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIFVWOCPGPNHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059252 | |
Record name | Benzene, 1,2-dichloro-4-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-47-6 | |
Record name | 3,4-Dichlorobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichlorobenzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dichlorobenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406893 | |
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Record name | Benzene, 1,2-dichloro-4-(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,2-dichloro-4-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,3,4-trichlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4-DICHLOROBENZYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451PB8SMIE | |
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Synthesis routes and methods
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